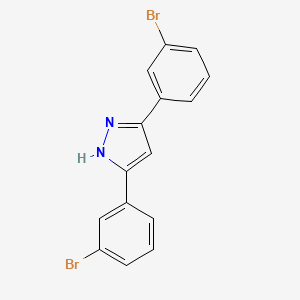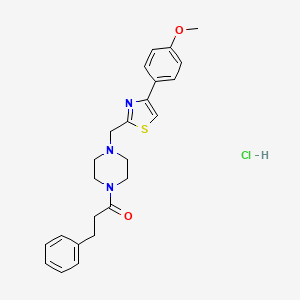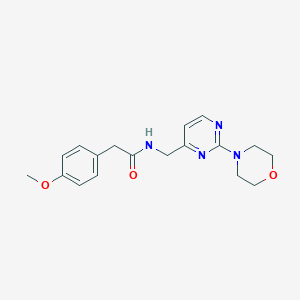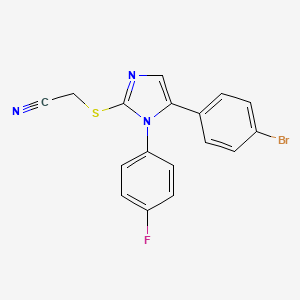
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile, also known as BFI-751, is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. BFI-751 is a member of the imidazole family of compounds, which are known to have a wide range of biological activities.
作用機序
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile exerts its biological activity by inhibiting the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, cell survival, and apoptosis. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and reduce inflammation. This compound has also been shown to inhibit the growth of bacteria and fungi.
実験室実験の利点と制限
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high purity and high yield. It has been shown to have a wide range of biological activities, making it a versatile compound for studying various disease models. However, there are also limitations to using this compound in lab experiments. It has a relatively low solubility in water, which can make it difficult to use in certain experimental setups. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for the study of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the study of this compound in combination with other drugs for the treatment of cancer and other diseases. Additionally, the mechanism of action of this compound needs to be further elucidated to fully understand its biological activity. Overall, this compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent for various diseases.
合成法
The synthesis of 2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile is a multi-step process that involves the reaction of 4-bromobenzaldehyde with 4-fluoroaniline to yield an intermediate compound. The intermediate compound is then reacted with thiourea and acetonitrile to produce the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
科学的研究の応用
2-((5-(4-bromophenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetonitrile has been studied for its potential therapeutic applications in various disease models. It has been shown to have anti-inflammatory, anti-cancer, and anti-microbial activities. This compound has been studied in vitro and in vivo for its potential use in the treatment of breast cancer, prostate cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of inflammatory bowel disease, rheumatoid arthritis, and sepsis.
特性
IUPAC Name |
2-[5-(4-bromophenyl)-1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrFN3S/c18-13-3-1-12(2-4-13)16-11-21-17(23-10-9-20)22(16)15-7-5-14(19)6-8-15/h1-8,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBZFXLOMSCHLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(N2C3=CC=C(C=C3)F)SCC#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrFN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

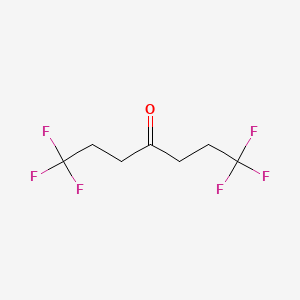
![3-Benzyl-8-(tetrahydrofuran-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2792669.png)
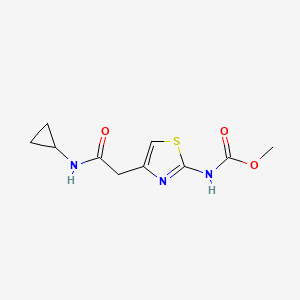
![1-(2-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B2792673.png)


![(1R,5S)-3-(phenylsulfonyl)-8-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2792680.png)

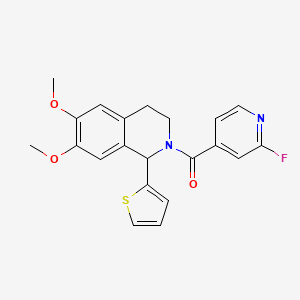
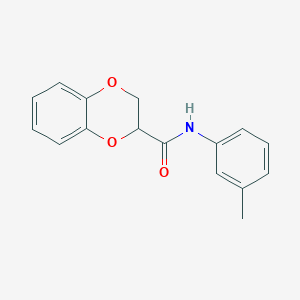
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(4-methoxyphenyl)urea](/img/structure/B2792685.png)
